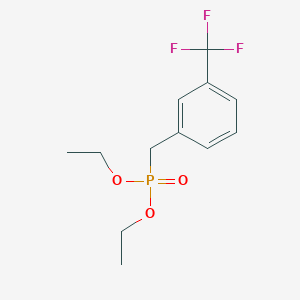
Diethyl 3-(trifluoromethyl)benzylphosphonate
Cat. No. B3006613
Key on ui cas rn:
146780-08-7
M. Wt: 296.226
InChI Key: JRANUXHJUGOHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05508273
Procedure details


3-Trifiuoromethylbenzylchloride (50 g, 257 mmol) and triethyl phosphite (53.4 g, 321 mmol) were combined,under N2, and heated to 160° C. for 18 hours. The reaction mixture was distillated at 105°-110° C. to give 69.5 g (91.3%) of analytically pure product as a colorless oil. 300 MHz 1H NMR (CDCl3): δ, 3.20 (d,2H, J=21.78 Hz, PCH2). MS: 297 (M+1).



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Cl.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16].N#N>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH2:6][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH:8]=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(CCl)C=CC1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
53.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was distillated at 105°-110° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 69.5 g (91.3%) of analytically pure product as a colorless oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C=CC1)CP(OCC)(OCC)=O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
